3-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 3-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired 1,3,4-thiadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
3-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits key enzymes involved in cell proliferation, such as tyrosine kinases, thereby preventing the growth and spread of cancer cells .
Comparison with Similar Compounds
3-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-thiadiazole-2-amine: Known for its antimicrobial properties.
1,3,4-thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
1,3,4-thiadiazole-2-thiol: Exhibits antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H9N3OS |
---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
3-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H9N3OS/c1-7-3-2-4-8(5-7)9(14)12-10-13-11-6-15-10/h2-6H,1H3,(H,12,13,14) |
InChI Key |
CSQROMOXHVBSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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